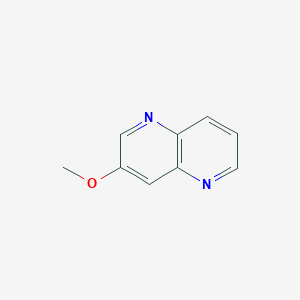

3-Methoxy-1,5-naphthyridine

Description

Historical Context and Discovery

The historical development of 3-methoxy-1,5-naphthyridine is intrinsically linked to the broader discovery and exploration of the naphthyridine family of compounds. The foundational work in this field traces back to 1927, when Brobansky and Sucharda reported the synthesis of the first representatives of unsubstituted naphthyridines, specifically 1,5-naphthyridines, by adapting the Skraup quinoline synthesis methodology to 3-aminopyridine substrates. This pioneering work established the fundamental synthetic framework that would later enable the development of various substituted derivatives, including this compound.

The scientific interest in naphthyridine derivatives experienced remarkable growth throughout the twentieth and twenty-first centuries. From the year 2000 onwards, over 600 published papers related specifically to 1,5-naphthyridine chemistry have emerged, with approximately 400 of these appearing as patents, indicating the significant commercial and therapeutic potential of these compounds. This exponential increase in research activity reflects the growing recognition of the biological importance and synthetic versatility of naphthyridine-based structures.

The development of this compound specifically emerged from systematic efforts to explore substituted variants of the parent naphthyridine structure. Early synthetic approaches utilized modifications of classical cyclization reactions, particularly the Skraup reaction, which proved instrumental in generating various methoxy-substituted naphthyridine derivatives. The compound gained particular prominence as researchers discovered that methoxy substitution at the third position could significantly alter the electronic properties and biological activity of the parent naphthyridine framework.

Structural Significance and Nomenclature

This compound exhibits a distinctive structural architecture that combines the fundamental characteristics of the naphthyridine core with the specific electronic and steric influences of the methoxy substituent. The compound consists of a fused bicyclic system containing two pyridine rings, with nitrogen atoms positioned at the 1 and 5 positions of the ten-membered aromatic framework. The methoxy group (-OCH3) attached at the third position serves as an electron-donating substituent that significantly influences the compound's reactivity patterns and molecular properties.

The molecular structure can be precisely described through various chemical notation systems. The compound's SMILES representation (COC1=CC2=C(C=CC=N2)N=C1) provides a linear encoding of its connectivity, while the International Chemical Identifier (InChI) offers a more detailed structural description. The systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, clearly indicating the position of both the methoxy substituent and the nitrogen atoms within the bicyclic framework.

The following table summarizes the key structural and physical properties of this compound:

The structural significance of the methoxy group extends beyond mere substitution effects. This electron-donating group enhances the electron density of the aromatic system, potentially affecting the compound's ability to participate in various chemical reactions and biological interactions. The positioning at the third carbon creates a specific electronic environment that distinguishes this compound from other methoxy-substituted naphthyridine isomers and contributes to its unique chemical behavior and potential therapeutic applications.

Relevance in Heterocyclic Chemistry and Medicinal Research

This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry and pharmaceutical research. The compound exemplifies the principle that structural modifications to heterocyclic scaffolds can yield derivatives with enhanced or novel biological activities. The naphthyridine framework itself has demonstrated remarkable versatility in medicinal chemistry applications, with documented activities including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties.

The specific methoxy substitution at the third position enhances the compound's potential as a pharmaceutical intermediate and bioactive molecule. Research has demonstrated that naphthyridine derivatives find applications in treating cardiovascular diseases, central nervous system disorders, and hormonal imbalances. The electron-donating nature of the methoxy group can influence the compound's interaction with biological targets, potentially enhancing binding affinity or selectivity for specific enzymes or receptors.

In synthetic organic chemistry, this compound serves multiple roles. The compound functions as a valuable building block for the construction of more complex heterocyclic systems through various chemical transformations. The presence of both the naphthyridine core and the methoxy substituent provides multiple sites for further functionalization, enabling the development of libraries of related compounds for biological screening. The compound undergoes various chemical reactions including oxidation, reduction, and substitution processes, with the methoxy group serving as both a directing group and a potential site for further modification.

The compound's relevance extends to materials science applications as well. Naphthyridine derivatives have found use as ligands in analytical chemistry, hydrogen acceptors, and components in organic light-emitting diodes, sensors, semiconductors, and solar cells. The specific electronic properties imparted by the methoxy substitution may enhance performance in these technological applications, though detailed studies of this compound in materials science contexts remain an area for future investigation.

Recent advances in synthetic methodology have expanded the accessible synthetic routes to this compound and related derivatives. Classical approaches such as the Skraup reaction continue to play important roles, while newer methodologies including cycloaddition reactions and metal-catalyzed processes offer alternative pathways with potentially improved efficiency and selectivity. The development of scalable synthetic routes remains an active area of research, particularly given the compound's potential for pharmaceutical development and the need for cost-effective preparation methods.

Properties

IUPAC Name |

3-methoxy-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-7-5-9-8(11-6-7)3-2-4-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQLUYHSHWAIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679118 | |

| Record name | 3-Methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-35-8 | |

| Record name | 1,5-Naphthyridine, 3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Substituted 3-Aminopyridines

One of the most prevalent methods involves cyclization of substituted 3-aminopyridine derivatives with suitable carbon sources such as glycerol, employing catalysts like iodine, sodium nitrite, potassium iodide, or manganese dioxide. This approach is exemplified by the Skraup reaction, which has been adapted for naphthyridine synthesis.

Research Findings:

Using iodine as a catalyst in a dioxane/water solvent mixture yields 1,5-naphthyridine derivatives with good reproducibility and recyclability. The oxidation with m-nitrophenylsulfonate sodium salt (m-NO₂PhSO₃Na) enhances yields to approximately 45-50%, offering a more reliable alternative to iodine catalysis.

Modified Skraup Reaction for Specific Derivatives

The Skraup reaction, modified with oxidants like m-NO₂PhSO₃Na, has been used to synthesize derivatives such as 3-bromo-1,5-naphthyridine, with yields around 50%. This method involves cyclization of appropriately substituted pyridine precursors under reflux conditions, often in polar solvents like chlorobenzene or dioxane, depending on the derivative.

Cyclization via Condensation and Thermal Methods

Other approaches include condensation reactions of methylated or hydroxylated intermediates, followed by thermal cyclization. For example, 2,8-dimethyl-1,5-naphthyridine can be synthesized by condensing diethyl methylenemalonate with methylated precursors, followed by thermal cyclization at elevated temperatures (~150°C). This method yields structurally diverse derivatives, including hydroxylated variants.

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Condensation + thermal cyclization | 150°C, solvent unspecified | -- |

Research Findings:

Thermal cyclizations are efficient for synthesizing hydroxylated derivatives, with chlorobenzene as a solvent in some cases, providing high yields and purity.

Cycloaddition and Heterocyclic Construction

Aza-Diels-Alder (Povarov) Reactions

The aza-Diels-Alder reaction, catalyzed by Lewis acids, offers a route to tetrahydro-1,5-naphthyridine derivatives. These intermediates can be aromatized to yield 3-methoxy-1,5-naphthyridine.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Lewis acids (e.g., BF₃) | Room temperature to reflux | -- |

Research Findings:

The regio- and stereoselective synthesis of tetrahydro derivatives via cycloaddition provides a versatile platform for further functionalization, including methoxy substitution at specific positions.

Cycloaddition with Imines and Olefins

Modified Diels-Alder reactions involving imines derived from 3-aminopyridines and aldehydes, coupled with styrenes, have been employed to generate phenyl-substituted naphthyridines. These methods proceed via endo transition states, enabling stereocontrol.

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| Imines + styrenes | Mild heating, solvent unspecified | -- |

Research Findings:

Substituted derivatives with phenyl groups at the 4-position are accessible via this route, with subsequent aromatization steps yielding the target compound.

Metal-Catalyzed and Modern Synthetic Techniques

Metal-Catalyzed Cyclizations

Transition metal catalysis, such as palladium or ruthenium complexes, has been utilized to facilitate cyclization and functionalization, especially for complex derivatives. These methods often involve coupling reactions with halogenated precursors, leading to high-yielding synthesis of substituted naphthyridines.

Alternative Cyclization via Oxalate Derivatives

An innovative approach involves treating pyridine precursors with diethyl oxalate, followed by reduction and lactamization to produce core naphthyridine structures. This method allows for the introduction of functional groups conducive to further derivatization.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Diethyl oxalate + Al reduction | Elevated temperature | -- |

Summary of Key Data

| Method | Starting Materials | Catalysts/Reagents | Reaction Conditions | Yield Range | Remarks |

|---|---|---|---|---|---|

| Cyclization of aminopyridines | Substituted 3-aminopyridines | Iodine, NaNO₂, KMnO₄ | Reflux, polar solvents | 45-50% | Recyclable catalysts, scalable |

| Modified Skraup | Pyridine derivatives + glycerol | Oxidants (e.g., m-NO₂PhSO₃Na) | Reflux, chlorobenzene | ~50% | Derivative-specific |

| Thermal condensation | Methylated intermediates | Elevated temperatures (~150°C) | Thermal | Variable | Hydroxylated derivatives |

| Cycloaddition (Povarov) | Imines + olefins | Lewis acids | Mild to reflux | Variable | Stereoselective synthesis |

| Metal-catalyzed | Halogenated precursors | Pd, Ru complexes | Mild to reflux | High | Functional group tolerance |

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1,5-naphthyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the naphthyridine core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Biological Activities

3-Methoxy-1,5-naphthyridine exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

- Antimicrobial Activity : Naphthyridine derivatives, including this compound, have shown significant antimicrobial properties. They are effective against various Gram-negative and Gram-positive bacteria, making them suitable for the development of new antibiotics .

- Anticancer Properties : Research indicates that naphthyridine derivatives can inhibit cancer cell proliferation. Specifically, studies have demonstrated that compounds related to this compound possess anticancer activity against several human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : Some derivatives have been shown to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Synthetic Utility

The synthesis of this compound can be achieved through various methods, showcasing its versatility as a building block in organic synthesis:

- Reactivity : The compound can undergo electrophilic substitution reactions and can be functionalized at various positions on the naphthyridine ring. This reactivity allows for the synthesis of more complex derivatives that may enhance biological activity or introduce new properties .

- Ligand Formation : Due to its nitrogen-containing heterocyclic structure, this compound can act as a ligand in coordination chemistry. It forms metal complexes that are useful in catalysis and materials science applications .

Material Science Applications

The unique electronic properties of naphthyridine derivatives make them suitable for various applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Compounds like this compound have been explored as potential materials for OLEDs due to their ability to emit light when an electric current passes through them .

- Sensors and Semiconductors : The compound's electronic properties allow it to be used in sensor technology and as a semiconductor material, which are critical for developing advanced electronic devices .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various naphthyridine derivatives against resistant bacterial strains. This compound was among the compounds tested and demonstrated significant activity against strains resistant to conventional antibiotics, indicating its potential as a lead compound for new antibiotic development .

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines showed that this compound induced apoptosis at micromolar concentrations. The mechanism involved the activation of caspases and modulation of apoptotic pathways, suggesting its potential utility as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-Methoxy-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antiproliferative activity may involve the inhibition of key enzymes involved in cell division, while its antibacterial activity could be due to the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

The structural and functional differences between 3-methoxy-1,5-naphthyridine and analogous compounds are critical in determining their reactivity, biological activity, and industrial utility. Below is a detailed comparison:

Structural Analogues: Substituent Position and Functional Groups

Key Observations :

- Substituent Position : The position of the methoxy group (C3 vs. C6) significantly impacts biological activity. For example, 6-methoxy-1,5-naphthyridine derivatives disrupt DNA gyrase in bacteria, while 3-methoxy analogues are primarily synthetic intermediates .

- Halogen vs. Alkyl Groups : Bromo or chloro substituents (e.g., 8-chloro-3-methoxy) enhance electrophilicity, making these compounds suitable for cross-coupling reactions, whereas methyl groups (e.g., 3-methyl) improve lipophilicity and receptor binding .

Physicochemical Properties

- Electron-Withdrawing Effects : Methoxy and halogen substituents deactivate the aromatic ring, directing electrophilic substitutions to specific positions. For example, 3-methoxy groups favor functionalization at C4 or C8 .

- Solubility : Tetrahydro derivatives (e.g., 6-methoxy-1,2,3,4-tetrahydro) exhibit improved aqueous solubility compared to fully aromatic analogues, making them preferable for drug formulations .

Biological Activity

3-Methoxy-1,5-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the naphthyridine family, characterized by a bicyclic structure containing nitrogen atoms. The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield various derivatives with potential pharmacological activities. For instance, methods such as the Skraup reaction or other condensation techniques are often employed to introduce substituents like methoxy groups at specific positions on the naphthyridine ring .

Biological Activities

The biological activities of this compound and its derivatives can be categorized as follows:

Antimicrobial Activity

Research has demonstrated that naphthyridine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities. Studies indicate that it shows effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against common pathogens .

Anticancer Properties

Several studies have highlighted the anticancer potential of 1,5-naphthyridine derivatives. For example, compounds related to this compound have shown inhibitory effects on cancer cell proliferation in vitro. Specific derivatives have been tested against human colon cancer cells (COLO 205), demonstrating significant antiproliferative activity and topoisomerase inhibition .

Table 1: Anticancer Activity of Naphthyridine Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Colon Cancer (COLO 205) | 15.0 | Topoisomerase inhibition |

| 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine | Various Cancers | <10 | Induction of apoptosis |

| Canthin-6-one | Leukemia | 7.0 | Apoptosis activation |

Neuroprotective Effects

Emerging evidence suggests that certain naphthyridine derivatives may possess neuroprotective properties. Studies indicate that these compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress-induced damage. This activity is particularly relevant in the context of neurodegenerative diseases where inflammation plays a critical role .

Immunomodulatory Effects

Research has also pointed to the immunomodulatory effects of this compound. It has been shown to reduce pro-inflammatory cytokines in animal models of colitis, suggesting a potential role in treating inflammatory diseases . This aspect highlights its therapeutic promise beyond antimicrobial and anticancer applications.

Case Study: Anticancer Efficacy

In a study evaluating various naphthyridine derivatives for anticancer activity, researchers synthesized a series of compounds based on the 1,5-naphthyridine scaffold. Among these, one derivative exhibited an IC50 value of 12 µM against HeLa cervical cancer cells, significantly lower than many standard chemotherapeutics. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of modified naphthyridines, including this compound. The compound demonstrated potent activity against multi-drug resistant strains of E. coli, outperforming conventional antibiotics such as ciprofloxacin in certain assays .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Methoxy-1,5-naphthyridine?

- Methodological Answer : A common route involves the oxidation of 3-methyl-1,5-naphthyridine using sulfuric acid (3M H₂SO₄) and sodium dichromate (Na₂Cr₂O₇) at 100°C for 12 hours, yielding 3-methyl-1,5-naphthyridin-2(1H)-one, which can be further functionalized to introduce the methoxy group . Another approach includes catalytic dehydrogenation of tetrahydro derivatives using palladium/calcium carbonate (Pd/CaCO₃) under hydrogen gas (H₂) in methanol (MeOH) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Lab coat, gloves, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks, as combustion may release toxic fumes .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Avoid exposure to strong acids/oxidizers due to potential reactivity .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : Proton NMR reveals AB coupling systems for aromatic protons. For example, H3 and H4 protons in halogenated analogs exhibit distinct splitting patterns (e.g., J = 8–9 Hz for 2,8-dichloro derivatives) .

- Mass Spectrometry : Fragmentation patterns in electron ionization (EI-MS) help identify molecular ions (e.g., m/z 194 for C₉H₇ClN₂O derivatives) .

Advanced Research Questions

Q. What strategies enable regioselective substitution on the 1,5-naphthyridine core?

- Methodological Answer :

- Halogenation : Use phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under reflux to introduce chlorine at positions 2, 3, or 4. Separation of isomers requires chromatography due to mixed product formation .

- Alkoxy Group Introduction : Alkoxylation via nucleophilic substitution of halogenated precursors (e.g., 4-chloro-1,5-naphthyridine with sodium methoxide) or direct alkylation of naphthyridinones using alkyl halides .

Q. How do metal complexes of this compound function in catalysis?

- Methodological Answer :

- Coordination Chemistry : 1,5-Naphthyridine acts as a bidentate ligand in "stepped" bridging modes. For example, tungsten complexes (e.g., W(1,5-napy)(CO)₅) form one-dimensional polymers .

- Catalytic Applications : Copper(I) complexes with phosphino-substituted derivatives (e.g., 4-diphenylphosphino-1,5-naphthyridine) show potential in cross-coupling reactions due to their electron-withdrawing methoxy groups enhancing metal-ligand interactions .

Q. What is the role of this compound derivatives in modulating biological targets?

- Methodological Answer :

- ALK5 Inhibition : Derivatives like 3-methyl-4-phenyl-1,5-naphthyridine exhibit potent TGF-β type I receptor (ALK5) inhibition (IC₅₀ = 4–6 nM). Structural optimization involves introducing aminothiazole/pyrazole substituents to enhance binding affinity and selectivity over kinases like p38 MAPK .

- Structure-Activity Relationship (SAR) : X-ray crystallography confirms that methoxy groups at position 3 stabilize hydrophobic interactions within the ALK5 binding pocket .

Analytical and Mechanistic Questions

Q. How do reaction conditions influence the tautomerism of 1,5-naphthyridinones?

- Methodological Answer :

- Acidic Conditions : Promote lactam tautomer formation (e.g., 3-methyl-1,5-naphthyridin-2(1H)-one in H₂SO₄) .

- Thermal Effects : Dehydrogenation at high temperatures (180–200°C) using Pd/C converts dihydro derivatives to aromatic naphthyridines .

Q. What are the challenges in synthesizing dichloro-1,5-naphthyridines?

- Methodological Answer :

- Regioselectivity : Meisenheimer conditions (POCl₃/PCl₅) often yield mixed isomers (e.g., 2,6-dichloro vs. 2,4-dichloro). Separation requires HPLC or fractional crystallization .

- Alternative Routes : Independent synthesis via diethyl ethoxymethylenemalonate (EMM) condensation avoids isomer contamination. For example, cyclization of 4-hydroxy-3-aminopyridine with EMM in phenyl ether yields pure 4,8-dichloro-1,5-naphthyridine after chlorination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.